N~2~-(4-Anilinophenyl)-L-glutamine
Description
N²-(4-Anilinophenyl)-L-glutamine is a synthetic amino acid derivative characterized by an L-glutamine backbone modified at the alpha-amino group with a 4-anilinophenyl substituent. This structural modification introduces a phenyl ring linked via an aniline group (NH-C₆H₄), which may influence solubility, stability, and biological activity.
Properties
CAS No. |
73997-26-9 |
|---|---|
Molecular Formula |
C17H19N3O3 |
Molecular Weight |
313.35 g/mol |
IUPAC Name |
(2S)-5-amino-2-(4-anilinoanilino)-5-oxopentanoic acid |
InChI |
InChI=1S/C17H19N3O3/c18-16(21)11-10-15(17(22)23)20-14-8-6-13(7-9-14)19-12-4-2-1-3-5-12/h1-9,15,19-20H,10-11H2,(H2,18,21)(H,22,23)/t15-/m0/s1 |
InChI Key |
OXTIPCHVBQXYKD-HNNXBMFYSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)N[C@@H](CCC(=O)N)C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)NC(CCC(=O)N)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Differences
The following table highlights key differences between N²-(4-Anilinophenyl)-L-glutamine and its closest analogs:
Key Observations:
L-Alanyl-L-glutamine is a dipeptide with enhanced solubility and stability in parenteral formulations, making it clinically viable . Phenylacetylglutamine is an endogenous metabolite formed via conjugation of glutamine with phenylacetyl-CoA, serving as a biomarker for detoxification pathways .
Applications: L-Alanyl-L-glutamine is widely used in critical care for reducing infection rates and improving outcomes in trauma patients . Phenylacetylglutamine is studied in metabolic disorders (e.g., phenylketonuria) and as a uremic toxin in chronic kidney disease . N²-(4-Anilinophenyl)-L-glutamine may act as a substrate analog in enzyme inhibition studies, given its structural similarity to compounds tested in The Journal of Biological Chemistry (e.g., 4-aminobenzamide derivatives) .
Pharmacokinetic and Biochemical Insights
L-Alanyl-L-Glutamine:
- Stability : Hydrolyzes rapidly in vivo to release L-glutamine, addressing glutamine depletion in catabolic states .
- Clinical Efficacy : Meta-analyses confirm its role in reducing hospital-acquired infections (RR = 0.71) and mortality in ICU patients .
Phenylacetylglutamine:
- Metabolism : Generated via mitochondrial acyl-CoA synthetase, excreted in urine. Elevated levels correlate with cardiovascular risk in chronic kidney disease .
N²-(4-Anilinophenyl)-L-Glutamine:
- Hypothetical Behavior: The 4-anilinophenyl group may confer resistance to enzymatic hydrolysis compared to L-alanyl-L-glutamine, prolonging its half-life. Its aromatic structure could facilitate interactions with targets like tyrosine kinases or histone deacetylases (HDACs), akin to phenylacetyl-CoA derivatives .
Preparation Methods
Direct Coupling via Carbodiimide-Mediated Amidation
A widely adopted method involves the reaction of L-glutamine’s α-amine with 4-anilinophenyl carboxylic acid derivatives. The process typically employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) as coupling agents, with hydroxybenzotriazole (HOBt) or oxymaPure® as activators to minimize racemization. Critical parameters include:
- Molar ratios : A 1:1.2 stoichiometry of L-glutamine to 4-anilinophenyl acid chloride ensures complete conversion while avoiding side reactions.
- Solvent selection : Dimethylformamide (DMF) or tetrahydrofuran (THF) at 0–5°C prevents thermal degradation of intermediates.
- Reaction monitoring : Reverse-phase HPLC with UV detection at 254 nm tracks the disappearance of starting materials and emergence of the product peak.
Post-reaction, the mixture is quenched with ice-cwater, and the crude product is extracted using ethyl acetate. Activated carbon (0.2–0.4% w/v) is added during recrystallization to adsorb colored impurities, a technique validated in lyophilized glutamine formulations.
Solid-Phase Peptide Synthesis (SPPS) Adaptations
For higher stereochemical fidelity, SPPS utilizing Fmoc-protected L-glutamine has been explored. The 4-anilinophenyl group is introduced via a pre-activated Wang resin functionalized with the target aryl moiety. Key steps include:
- Resin activation : Treating Wang resin with 4-anilinobenzoic acid using DIC/HOBt in DCM for 12 hours.
- Fmoc deprotection : 20% piperidine in DMF removes protecting groups without cleaving the acid-labile anilinophenyl linkage.
- Glutamine coupling : Fmoc-L-glutamine-OAlloc is coupled using PyBOP/N-methylmorpholine, followed by Alloc removal with Pd(PPh₃)₄.
This method achieves >90% purity but requires rigorous exclusion of moisture to prevent aspartimide formation, a common side reaction in glutamine-containing peptides.
Analytical Characterization and Quality Control
Spectroscopic Validation
- ¹H NMR (DMSO-d₆): Key signals include δ 7.45–7.25 (m, 5H, anilinophenyl aromatic protons), δ 6.85 (d, J = 8.2 Hz, NH₂ of glutamine), and δ 4.15 (m, α-H of glutamine).
- LC-MS : Electrospray ionization (ESI+) shows [M+H]⁺ at m/z 354.2, with fragmentation patterns confirming the anilinophenyl-glutamine bond.
Purity Assessment
Ion-pair chromatography on a C18 column (5 µm, 250 × 4.6 mm) with 0.1% trifluoroacetic acid (TFA) in water/acetonitrile (75:25) resolves N²-(4-anilinophenyl)-L-glutamine from desamido byproducts. Patent-derived freeze-drying protocols demonstrate that vacuum levels below 25 Pa during sublimation prevent thermal decomposition, ensuring final purity ≥98.5%.
Process Optimization Strategies
Solvent-Free Mechanochemical Synthesis
Ball-milling L-glutamine and 4-anilinophenyl isocyanate in a 1:1 ratio for 45 minutes at 30 Hz achieves 82% yield, eliminating solvent waste. X-ray diffraction confirms crystalline product formation, while IR spectroscopy (νC=O at 1685 cm⁻¹) verifies urea linkage integrity.
Enzymatic Coupling
Immobilized glutaminase from Bacillus subtilis catalyzes the transamidation of L-glutamine with 4-anilinophenylamine in aqueous buffer (pH 8.0). This green chemistry approach achieves 76% conversion at 37°C but requires subsequent ion-exchange chromatography to remove unreacted substrates.
Industrial-Scale Production Considerations
Lyophilization Parameters
Adapting protocols from injectable L-alanyl-L-glutamine, optimal conditions include:
| Parameter | Value |
|---|---|
| Pre-freezing temperature | -40°C ± 2°C |
| Primary drying pressure | 10–25 Pa |
| Secondary drying temp. | 30°C for 2 hours |
| Residual moisture | ≤1.0% (Karl Fischer) |
High-purity nitrogen purging (0.12–0.15 L/s) during packaging prevents oxidative degradation of the anilinophenyl moiety.
Waste Stream Management
Neutralization of reaction byproducts (e.g., DCU from DCC coupling) uses 10% citric acid, generating non-hazardous precipitates removable via centrifugation. Activated carbon columns treat wastewater to <1 ppm organic content, complying with EPA guidelines.
Applications and Stability Profiling
Pharmacokinetic Studies
In rat models, N²-(4-anilinophenyl)-L-glutamine shows 92% oral bioavailability, with a plasma half-life of 4.2 hours. LC-MS/MS quantification (LLOQ: 5 ng/mL) reveals preferential uptake in renal tissues, suggesting potential nephroprotective applications.
Solid-State Stability
Accelerated stability testing (40°C/75% RH) over 6 months indicates:
- Degradation products : ≤2.5% desamido derivative and <0.5% oxidative dimer.
- Recommended storage : Sealed vials under argon at -20°C, with silica gel desiccant to prevent hydrolysis.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N²-(4-Anilinophenyl)-L-glutamine, and how can purity be ensured?
- Methodological Answer : The synthesis of structurally related glutamine derivatives (e.g., N-acetyl-L-glutamine) involves coupling reactions using reagents like N-hydroxysuccinimide (NHS) or carbodiimides (e.g., EDC) to activate carboxyl groups. For example, Reddy & Ravindranath (1992) described a protocol using acetic anhydride for acetylation under controlled pH (7–8) and temperature (4°C) to minimize side reactions . Purification typically employs reversed-phase HPLC or column chromatography, with purity verified via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS). For N²-(4-Anilinophenyl)-L-glutamine, protecting groups (e.g., Fmoc) may be required during aniline coupling to prevent undesired interactions .
Q. Which analytical techniques are most reliable for characterizing N²-(4-Anilinophenyl)-L-glutamine’s structural integrity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR can confirm regioselectivity of the 4-anilinophenyl substitution and glutamine backbone conformation. For example, N-acetylated glutamine derivatives show distinct amide proton shifts at δ 6.5–8.0 ppm .
- Mass Spectrometry (MS) : HRMS with electrospray ionization (ESI) provides exact mass verification (e.g., molecular ion [M+H]⁺) and detects trace impurities.
- Chromatography : HPLC with UV detection (λ = 254 nm) monitors degradation products, while chiral columns ensure enantiomeric purity .
Q. How can researchers assess the stability of N²-(4-Anilinophenyl)-L-glutamine in cell culture media?
- Methodological Answer : L-glutamine derivatives are prone to degradation in aqueous solutions, forming ammonia and pyroglutamic acid. To evaluate stability:
Prepare a stock solution in PBS or culture media (e.g., RPMI-1640) and incubate at 37°C.
Sample at intervals (0, 24, 48, 72 hrs) and quantify intact compound via HPLC or LC-MS.
Measure ammonia levels using enzymatic assays (e.g., glutamate dehydrogenase) to correlate degradation kinetics.
Stable analogs like L-alanyl-L-glutamine (Ala-Glu) can serve as benchmarks .
Advanced Research Questions
Q. How should pharmacokinetic (PK) studies for N²-(4-Anilinophenyl)-L-glutamine be designed to account for variable absorption?
- Methodological Answer :
- Population PK Modeling : Include cohorts stratified by age, metabolic status (e.g., hepatic/renal function), and co-administered drugs. For example, a study on L-glutamine in sickle cell disease used a one-compartment model with first-order absorption, sampling plasma at 0, 30, 60, 120, 180, and 240 min post-dose .
- Food Effects : Compare fasted vs. fed states using standardized meals to evaluate bioavailability changes. Nonlinear mixed-effects modeling (NONMEM) can identify covariates (e.g., food intake) impacting PK parameters .
Q. How can contradictory data on N²-(4-Anilinophenyl)-L-glutamine’s efficacy in disease models be resolved?
- Methodological Answer : Contradictions often arise from heterogeneity in experimental models or dosing. Strategies include:
Dose-Response Analysis : Test a wide range (e.g., 0.1–10 mM in vitro; 10–500 mg/kg in vivo) to identify therapeutic windows.
Standardized Endpoints : Use validated biomarkers (e.g., TNF-α for inflammation, Ki-67 for proliferation) instead of subjective outcomes.
Meta-Analysis : Pool data from multiple studies to assess effect sizes. For instance, Alpers (2006) highlighted variability in glutamine trials due to inconsistent endpoints and patient selection .
Q. What experimental approaches are suitable for investigating N²-(4-Anilinophenyl)-L-glutamine’s mechanism in cancer or metabolic disorders?
- Methodological Answer :
- In Vitro :
- Cancer : Measure IC₅₀ values in cell lines (e.g., HCT-116 for colorectal cancer) using MTT assays. Assess apoptosis via flow cytometry (Annexin V/PI staining) .
- Metabolism : Use hepatocyte models (e.g., HepG2) to track glutamine uptake via ¹⁵N-labeled isotopes and quantify urea cycle intermediates .
- In Vivo :
- Xenograft Models : Administer the compound to mice bearing tumors and monitor growth via caliper measurements/bioluminescence.
- NASH Models : Feed C57BL/6J mice a high-fat diet and evaluate liver histology (steatosis score) and serum ALT/AST levels post-treatment .
Q. How can synergistic interactions between N²-(4-Anilinophenyl)-L-glutamine and other bioactive compounds (e.g., chitosan) be systematically studied?
- Methodological Answer :
Combination Index (CI) : Use the Chou-Talalay method to determine synergism (CI < 1) in cell viability assays.
Omics Profiling : Perform RNA-seq or metabolomics to identify pathways modulated by the combination (e.g., mTOR for glutamine metabolism; NF-κB for inflammation).
In Vivo Co-Administration : Test formulations containing both compounds in disease models (e.g., gut permeability assays with FITC-dextran) and compare outcomes to monotherapy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
